molecular formula C54H42N4 B12567350 N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine CAS No. 176243-72-4

N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine

Cat. No.: B12567350
CAS No.: 176243-72-4
M. Wt: 746.9 g/mol
InChI Key: PQKHQIGNWMQMIQ-UHFFFAOYSA-N
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Description

N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine is an organic compound with the molecular formula C30H24N2. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and molecular magnets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine involves its electron-donating properties. The compound interacts with electron-deficient species, facilitating charge transfer processes. This interaction is crucial in its applications in OLEDs and molecular magnets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine is unique due to its strong electron-donating properties and its ability to form stable charge-transfer complexes. This makes it particularly valuable in the field of organic electronics and molecular magnets .

Properties

CAS No.

176243-72-4

Molecular Formula

C54H42N4

Molecular Weight

746.9 g/mol

IUPAC Name

1-N,3-N-diphenyl-1-N,3-N-bis[4-(N-phenylanilino)phenyl]benzene-1,3-diamine

InChI

InChI=1S/C54H42N4/c1-7-20-43(21-8-1)55(44-22-9-2-10-23-44)49-34-38-51(39-35-49)57(47-28-15-5-16-29-47)53-32-19-33-54(42-53)58(48-30-17-6-18-31-48)52-40-36-50(37-41-52)56(45-24-11-3-12-25-45)46-26-13-4-14-27-46/h1-42H

InChI Key

PQKHQIGNWMQMIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC(=CC=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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